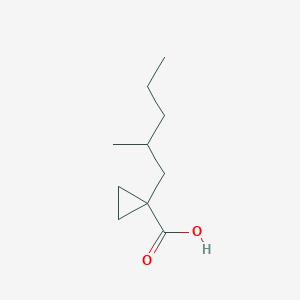
3-(3-Bromo-4-methoxyphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-4-methoxyphenyl)propanal is an organic compound characterized by a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanal group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The starting material, 3-(4-methoxyphenyl)propanal, can be synthesized through the bromination of 4-methoxybenzaldehyde followed by a subsequent reaction with propionaldehyde.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce the bromo and methoxy groups onto the phenyl ring.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide (OH-) or cyanide (CN-) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-(3-Bromo-4-methoxyphenyl)propanoic acid or its esters.
Reduction: 3-(3-Bromo-4-methoxyphenyl)propanol.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Bromo-4-methoxyphenyl)propanal is utilized in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism by which 3-(3-Bromo-4-methoxyphenyl)propanal exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
3-(4-Methoxyphenyl)propanal: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-(3-Bromophenyl)propanal: Lacks the methoxy group, leading to variations in chemical behavior and applications.
Uniqueness: 3-(3-Bromo-4-methoxyphenyl)propanal is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
3-(3-bromo-4-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H11BrO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-7H,2-3H2,1H3 |
Clé InChI |
XOWPOHYPQGTVNI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCC=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


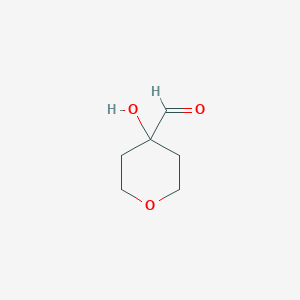
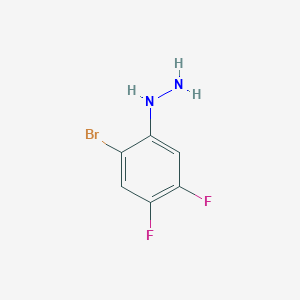
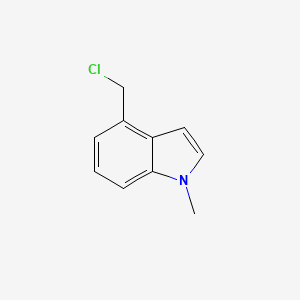
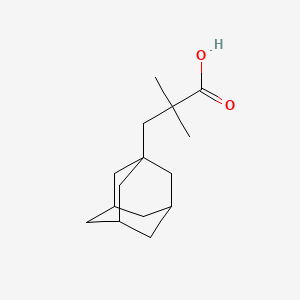
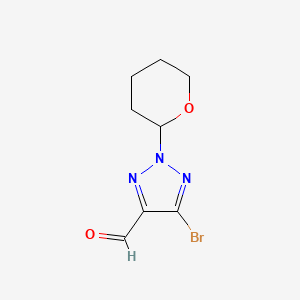
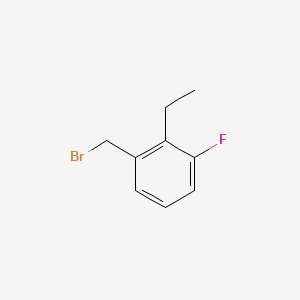

![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
![N-[(2S)-3-chloro-2-hydroxypropyl]benzamide](/img/structure/B15321174.png)
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)
![N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide](/img/structure/B15321182.png)
![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)
